![molecular formula C13H22O B14632366 [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol CAS No. 53889-46-6](/img/structure/B14632366.png)
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with a methylpentene group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor followed by the introduction of the methylpentene and methanol groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydrogen atoms on the cyclohexene ring or the methylpentene group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and other biomolecules can provide insights into biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs or treatments.
Industry
In industry, this compound can be used as an intermediate in the production of fragrances, flavors, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
[3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde]: This compound has a similar structure but includes an oxirane ring instead of a cyclohexene ring.
[1,4-(4-Methylpent-3-en-1-yl)furan-2(5H)-one]:
[3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA]: This compound is involved in metabolic pathways and has a similar side chain structure.
Uniqueness
The uniqueness of [3-(4-Methylpent-3-en-1-yl)cyclohex-2-en-1-yl]methanol lies in its specific combination of functional groups and ring structures
Properties
CAS No. |
53889-46-6 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
[3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,9,13-14H,3-4,6-8,10H2,1-2H3 |
InChI Key |
GZHJRNPLNUTCSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC(CCC1)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



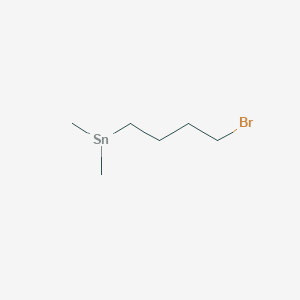
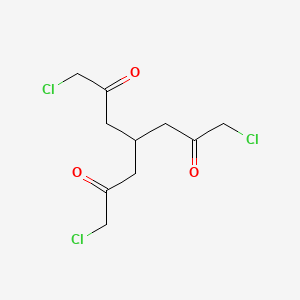
![3-Phenyl-5,7-di(piperidin-1-yl)-[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14632294.png)

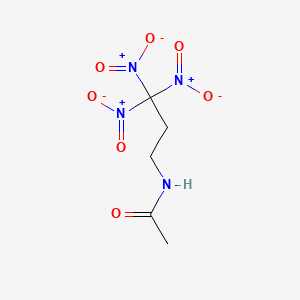

![3-[4-(Dimethylamino)phenyl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B14632318.png)
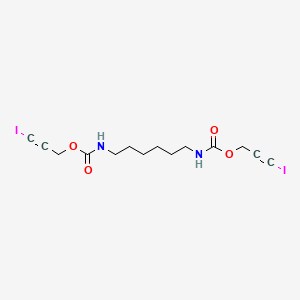
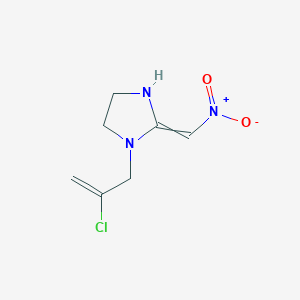
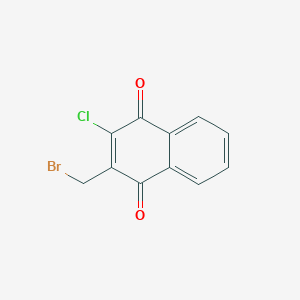
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![3-Chloro-1-[(3-chlorobut-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14632343.png)
